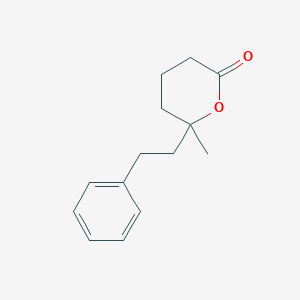
6-Methyl-6-(2-phenylethyl)oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-(2-phenylethyl)oxan-2-one is an organic compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol It is a derivative of oxan-2-one, featuring a methyl group and a 2-phenylethyl group attached to the oxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-(2-phenylethyl)oxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-(2-phenylethyl)oxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-2-one derivatives.
Reduction: Reduction reactions can convert the oxan-2-one ring into other functional groups.
Substitution: The methyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-2-one derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
6-Methyl-6-(2-phenylethyl)oxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-6-(2-phenylethyl)oxan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methyloxan-2-one: A simpler derivative without the phenylethyl group.
2H-Pyran-2-one, tetrahydro-6-methyl-: A stereoisomer with a different arrangement of atoms.
Uniqueness
6-Methyl-6-(2-phenylethyl)oxan-2-one is unique due to the presence of both a methyl group and a 2-phenylethyl group on the oxan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
113235-07-7 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
6-methyl-6-(2-phenylethyl)oxan-2-one |
InChI |
InChI=1S/C14H18O2/c1-14(10-5-8-13(15)16-14)11-9-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3 |
InChI Key |
JRRQMXHHEODRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


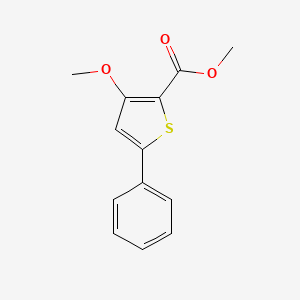
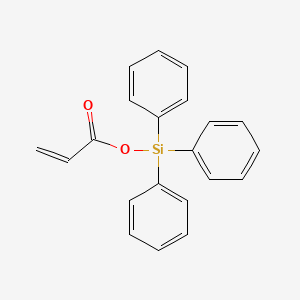
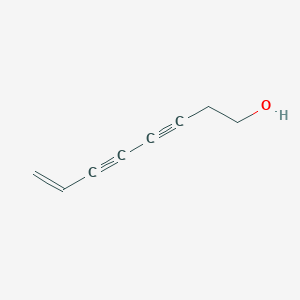
![2-(4-Methylphenyl)[1,3]selenazolo[5,4-b]pyridine](/img/structure/B14302253.png)


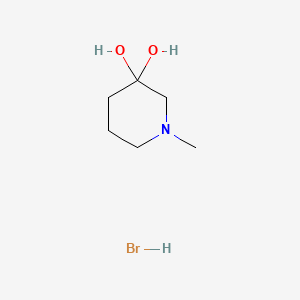

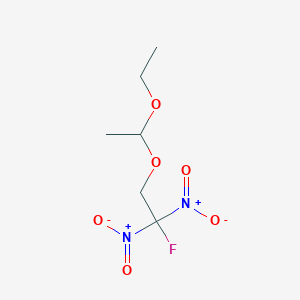
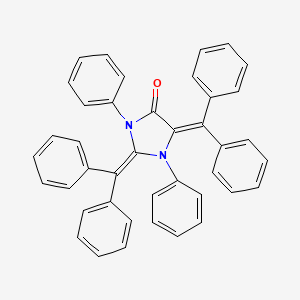
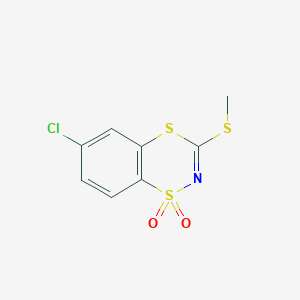
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
